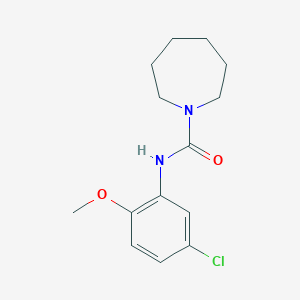

N-(5-chloro-2-methoxyphenyl)azepane-1-carboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)azepane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O2/c1-19-13-7-6-11(15)10-12(13)16-14(18)17-8-4-2-3-5-9-17/h6-7,10H,2-5,8-9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNSQNPCUIXKKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)azepane-1-carboxamide typically involves the reaction of 5-chloro-2-methoxyaniline with azepane-1-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-2-methoxyphenyl)azepane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidation: Formation of N-(5-hydroxy-2-methoxyphenyl)azepane-1-carboxamide.

Reduction: Formation of N-(5-chloro-2-methoxyphenyl)azepane-1-amine.

Substitution: Formation of N-(5-substituted-2-methoxyphenyl)azepane-1-carboxamide derivatives.

Scientific Research Applications

Chemistry: N-(5-chloro-2-methoxyphenyl)azepane-1-carboxamide is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its potential as a pharmacophore. It can be used to design and synthesize new drugs with improved efficacy and reduced side effects.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being investigated for its activity against various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)azepane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide

Structure : Replaces the azepane-carboxamide core with a benzenesulfonamide group.

Key Differences :

- Sulfonamide (-SO₂NH₂) functional group vs. carboxamide (-CONH-).

- Smaller aromatic ring (benzene) compared to the azepane ring.

Biological Activity : Exhibits herbicidal, anti-malarial, and anti-convulsant properties, attributed to sulfonamide’s ability to inhibit carbonic anhydrase or folate biosynthesis enzymes .

Molecular Weight : ~307.77 g/mol (C₁₃H₁₁ClN₂O₃S), lighter than the azepane-carboxamide analog.

N-(5-Chloro-2-methoxyphenyl)-4-(2-methylpropanoylamino)benzamide

Structure: Features a benzamide core with a 2-methylpropanoylamino substituent. Key Differences:

- Benzamide (-CONH-) linkage instead of azepane-carboxamide.

- Additional 2-methylpropanoylamino group enhances steric bulk. Molecular Weight: 346.81 g/mol (C₁₈H₁₉ClN₂O₃), comparable to the azepane analog.

KEV (N-[3-(5-Chloro-2-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide)

Structure : Incorporates a pyrazole-pyridine hybrid core.

Key Differences :

- Heterocyclic pyrazolo-pyridine system vs. azepane.

- Additional methyl groups increase hydrophobicity.

Biological Activity : Demonstrated selective inhibition of Janus kinases (JAK), highlighting the role of the 5-chloro-2-methoxyphenyl group in targeting kinase domains .

PQ401 (1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea)

Structure : Urea-based linker instead of carboxamide.

Key Differences :

- Urea (-NHCONH-) functional group promotes hydrogen bonding.

- Biological Activity: Reported as a kinase inhibitor, with the urea group enhancing binding to catalytic lysine residues in kinases .

Research Findings and Implications

- Sulfonamide vs. Carboxamide : Sulfonamide derivatives (e.g., ) exhibit broader antimicrobial activity due to enzyme inhibition, while carboxamide analogs (e.g., ) are more selective for kinase targets .

- Role of the Azepane Ring : The azepane ring in the target compound likely improves metabolic stability and bioavailability compared to smaller heterocycles like pyrazole .

- Urea vs. Carboxamide Linkers : Urea-based compounds (e.g., PQ401) show stronger hydrogen-bonding interactions with kinases but may suffer from reduced solubility compared to carboxamides .

Biological Activity

N-(5-chloro-2-methoxyphenyl)azepane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and case studies.

The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxyaniline with azepane-1-carboxylic acid chloride . The process is facilitated by a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. This reaction can be performed under mild conditions, often at room temperature or slightly elevated temperatures to ensure complete conversion of reactants.

Common Reactions

The compound can undergo various chemical transformations:

- Oxidation : The methoxy group can be oxidized to form a hydroxyl group.

- Reduction : The carboxamide group may be reduced to an amine.

- Substitution : The chlorine atom can be replaced with other nucleophiles.

This compound acts primarily through its interaction with specific enzymes and receptors. It has been shown to inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets depend on the specific application and structural characteristics of the compound.

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, suggesting potential as a chemotherapeutic agent. The compound's activity is attributed to its ability to modulate signaling pathways associated with cell growth and survival .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Preliminary studies suggest that it may provide relief from chronic pain conditions by inhibiting voltage-gated sodium channels (Nav), which are implicated in pain signaling. This mechanism positions it as a candidate for treating neuropathic pain disorders .

Comparative Analysis with Similar Compounds

A comparison of this compound with related compounds highlights its unique biological profile:

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Chlorine substitution may enhance biological activity through different mechanisms. |

| N-(5-chloro-2-methoxyphenyl)azepane-1-carbothioamide | Structure | Potentially different reactivity due to sulfur substitution. |

| N-(5-chloro-2-methoxyphenyl)azepane-1-sulfonamide | Structure | Sulfonamide group may alter pharmacokinetics and receptor binding affinity. |

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Anticancer Activity : A study reported that this compound exhibited significant cytotoxicity against A549 lung cancer cells, with an IC50 value indicating effective inhibition of cell growth at low concentrations .

- Pain Management : In animal models, the compound demonstrated efficacy in reducing pain responses associated with nerve injury, suggesting its potential utility in clinical settings for chronic pain management .

- Neuroprotection : Research has indicated that this compound can protect neuronal cells from oxidative stress, which is crucial for developing therapies for neurodegenerative diseases like Alzheimer's and Parkinson's .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.